molecular formula C19H18N4O B2939190 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline CAS No. 2034333-44-1

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline

Cat. No.: B2939190
CAS No.: 2034333-44-1
M. Wt: 318.38
InChI Key: QLHOTQMAXSHJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline is a hybrid heterocyclic compound featuring a quinoline core linked via a carbonyl group to a pyrazolo[1,5-a]pyrazine scaffold substituted with a cyclopropyl group. The quinoline moiety is a well-studied pharmacophore known for its role in antimicrobial, anticancer, and anti-inflammatory agents , while the pyrazolo[1,5-a]pyrazine system contributes to metabolic stability and structural diversity. The cyclopropyl substituent enhances lipophilicity and may reduce oxidative metabolism, a common strategy in drug design .

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(17-8-7-13-3-1-2-4-16(13)20-17)22-9-10-23-15(12-22)11-18(21-23)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHOTQMAXSHJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl group and subsequent coupling with a quinoline derivative. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Core Structure Substituent Molecular Weight (g/mol) Key Properties
Target Compound Quinoline + Pyrazolo[1,5-a]pyrazine Cyclopropyl ~300* High lipophilicity, metabolic stability
4-Aryl-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline Aryl 250–300 Requires oxidation for aromaticity
2-Trifluoromethyl-pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine CF₃ 227.62 Enhanced electronegativity
Tetrazolo[1,5-a]quinoline-3a Tetrazolo[1,5-a]quinoline Thiazolidinone 300–350 Polar, antimicrobial

*Estimated based on structural analogs in and .

Biological Activity

The compound 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline is a novel pyrazoloquinoline derivative that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N4O2C_{14}H_{20}N_{4}O_{2} with a molecular weight of approximately 276.33 g/mol . The structure features a quinoline moiety linked to a cyclopropyl-substituted pyrazolo[1,5-a]pyrazine.

Structural Representation

PropertyValue
Molecular FormulaC14H20N4O2
Molecular Weight276.3342 g/mol
IUPAC Name4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}morpholine
SMILESO=C(N1CCn2c(C1)cc(n2)C1CC1)N1CCOCC1

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazoloquinolines exhibit significant antimicrobial activity . For instance, compounds similar in structure to this compound have shown potent effects against various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

Research has also highlighted the anticancer potential of pyrazoloquinoline derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific studies reported IC50 values in the micromolar range against several cancer types.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Results showed moderate inhibitory effects with potential implications for treating neurodegenerative diseases.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of pyrazoloquinoline derivatives:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Candida albicans.
  • Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
  • : The presence of the cyclopropyl group enhances antimicrobial activity compared to non-substituted analogs.

Study 2: Anticancer Activity Assessment

A detailed evaluation was conducted on the anticancer effects of related compounds:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Findings : The compound induced apoptosis with an IC50 value of 12 µM for HeLa cells.
  • Mechanism : Activation of the intrinsic apoptotic pathway was confirmed through flow cytometry analysis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-{2-cyclopropyl-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline?

  • Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. For example, pyrazolo[1,5-a]pyrazine intermediates can be functionalized with cyclopropyl groups using nucleophilic substitution, followed by coupling with quinoline derivatives via carbonylative cross-coupling (e.g., using EDCI/HOBt as coupling agents). Reaction yields (62–70%) and purity (>95%) are optimized by controlling temperature (reflux in ethanol or DMF) and catalyst systems .
  • Key Data :

StepReagents/ConditionsYieldPurityReference
CyclopropylationCyclopropyl bromide, K₂CO₃, DMF, 80°C68%95%
CarbonylationEDCI/HOBt, DCM, RT62%97%

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, quinoline aromatic protons at δ 8.0–8.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretching (C=O at ~1680 cm⁻¹) and pyrazine ring vibrations .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈N₄O₂: 362.14) .
    • Contradiction Note : Discrepancies in melting points (e.g., 263–268°C vs. literature) require cross-validation via DSC or HPLC purity analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in quinoline functionalization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclopropylation kinetics, while dichloromethane minimizes side reactions in carbonylations .
  • Temperature Control : Lower temperatures (0–5°C) reduce decomposition during sensitive steps (e.g., azo coupling) .

Q. What strategies address poor solubility in pharmacological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in cell culture media .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility without altering core pharmacophores .

Q. How to resolve discrepancies in analytical data (e.g., NMR vs. LC-MS)?

  • Methodological Answer :

  • Multi-Technique Validation : Combine HPLC (for purity), HRMS (exact mass), and 2D NMR (COSY, HSQC) to confirm structural integrity .
  • Degradation Studies : Perform stress testing (heat, light, pH) to identify labile functional groups (e.g., cyclopropane ring stability under acidic conditions) .

Q. Which in vitro models are suitable for evaluating antitumor activity?

  • Methodological Answer :

  • HEPG2-1 Liver Carcinoma : IC₅₀ values (e.g., 2.70 µM for pyrazolo[1,5-a]pyrimidine derivatives) are determined via MTT assays .
  • Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3 activation) and flow cytometry for cell-cycle analysis .

Q. How to design structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Substituent Modification : Vary the cyclopropyl group (e.g., replace with fluorinated analogs) or quinoline substituents (e.g., nitro, amino) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use X-ray crystallography (if available) or computational docking to identify critical binding motifs (e.g., pyrazine-quinoline π-π stacking) .

Q. What computational methods predict binding affinity with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with TGF-β receptors (PDB: 5E8X) using AutoDock Vina, focusing on hydrogen bonding with pyrazine N-atoms .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å) over 100-ns trajectories in GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.